Cas no 2901102-06-3 (3'-Bromo-2-methyl-5'-(trifluoromethoxy)-1,1'-biphenyl)

3'-Bromo-2-methyl-5'-(trifluoromethoxy)-1,1'-biphenyl is a specialized biphenyl derivative featuring bromine and trifluoromethoxy substituents, which enhance its utility in synthetic organic chemistry. The bromine moiety at the 3'-position offers a reactive site for cross-coupling reactions, such as Suzuki or Stille couplings, facilitating further functionalization. The electron-withdrawing trifluoromethoxy group at the 5'-position contributes to unique electronic properties, making it valuable in the development of pharmaceuticals, agrochemicals, or advanced materials. The methyl group at the 2-position adds steric and electronic modulation, improving selectivity in synthetic applications. This compound is particularly useful in constructing complex aromatic frameworks with tailored reactivity.
3'-Bromo-2-methyl-5'-(trifluoromethoxy)-1,1'-biphenyl structure
2901102-06-3 structure
Product Name:3'-Bromo-2-methyl-5'-(trifluoromethoxy)-1,1'-biphenyl
CAS No:2901102-06-3
MF:C14H10BrF3O
MW:331.127813816071
CID:6796243
PubChem ID:171367195
Update Time:2025-10-22

3'-Bromo-2-methyl-5'-(trifluoromethoxy)-1,1'-biphenyl Chemical and Physical Properties

Names and Identifiers

    • MFCD34763128
    • 3'-Bromo-2-methyl-5'-(trifluoromethoxy)-1,1'-biphenyl
    • 2901102-06-3
    • Inchi: 1S/C14H10BrF3O/c1-9-4-2-3-5-13(9)10-6-11(15)8-12(7-10)19-14(16,17)18/h2-8H,1H3
    • InChI Key: DDJRZZLNZXIJSD-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C=1)C1C=CC=CC=1C)OC(F)(F)F

Computed Properties

  • Exact Mass: 329.98671g/mol
  • Monoisotopic Mass: 329.98671g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 9.2Ų

3'-Bromo-2-methyl-5'-(trifluoromethoxy)-1,1'-biphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB610257-250mg
3'-Bromo-2-methyl-5'-(trifluoromethoxy)-1,1'-biphenyl; .
2901102-06-3
250mg
€355.80 2024-07-19
abcr
AB610257-1g
3'-Bromo-2-methyl-5'-(trifluoromethoxy)-1,1'-biphenyl; .
2901102-06-3
1g
€659.60 2024-07-19
abcr
AB610257-5g
3'-Bromo-2-methyl-5'-(trifluoromethoxy)-1,1'-biphenyl; .
2901102-06-3
5g
€2218.40 2024-07-19

3'-Bromo-2-methyl-5'-(trifluoromethoxy)-1,1'-biphenyl Suppliers

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Quantity:250mg/1g/5g
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Price ($):211/391/1315
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Additional information on 3'-Bromo-2-methyl-5'-(trifluoromethoxy)-1,1'-biphenyl

Comprehensive Overview of 3'-Bromo-2-methyl-5'-(trifluoromethoxy)-1,1'-biphenyl (CAS No. 2901102-06-3)

3'-Bromo-2-methyl-5'-(trifluoromethoxy)-1,1'-biphenyl (CAS No. 2901102-06-3) is a structurally complex organic compound that has garnered significant attention in contemporary chemical research due to its unique combination of functional groups and aromatic architecture. This molecule belongs to the class of biphenyl derivatives, characterized by two benzene rings connected via a single bond. The substitution pattern includes a bromine atom at the 3’ position, a methyl group at the 2 position, and a trifluoromethoxy (-OCF₃) moiety at the 5’ position of the biphenyl framework. These substituents collectively contribute to its distinct physicochemical properties and reactivity profile.

The presence of the trifluoromethoxy group in this compound is particularly noteworthy, as fluorinated functionalities are increasingly utilized in pharmaceutical and agrochemical industries to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. The electron-withdrawing nature of the -OCF₃ group can significantly influence the electronic distribution across the biphenyl core, potentially modulating intermolecular interactions and reactivity in synthetic transformations. Recent studies have highlighted the role of such fluorinated aromatics in the development of next-generation materials for organic electronics and optoelectronic devices.

The bromine atom at the 3’ position serves as a versatile electrophilic handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This strategic placement allows for modular synthesis of complex molecular architectures by introducing diverse substituents via transition-metal-catalyzed processes. Researchers have leveraged similar brominated biphenyl scaffolds to access biologically active compounds with potential applications in cancer therapy and neurodegenerative disease treatment.

Synthetic approaches to CAS No. 2901102-06-3 typically involve multistep strategies combining aromatic nucleophilic substitution (SNAr) reactions with selective halogenation techniques. The trifluoromethylation step often employs transition-metal complexes or photoredox catalysis to achieve high regioselectivity and functional group compatibility. Notably, recent advancements in C–H activation methodologies have provided alternative routes to construct such substituted biphenyls with improved atom economy and reduced environmental impact.

In terms of physical properties, this compound exhibits moderate solubility in common organic solvents such as dichloromethane and acetonitrile but demonstrates limited aqueous solubility due to its lipophilic character. Its melting point (reported range: 78–84 °C) reflects the balance between aromatic π-stacking interactions and steric hindrance from bulky substituents. Spectroscopic data including NMR (¹H, ¹³C), IR, and mass spectrometry confirm its structural integrity with characteristic signals for aromatic protons adjacent to electron-withdrawing groups.

The application potential of 3'-Bromo-2-methyl-5'-(trifluoromethoxy)-1,1'-biphenyl spans multiple domains including medicinal chemistry, materials science, and catalysis research. In drug discovery programs targeting G protein-coupled receptors (GPCRs), biphenyl-based scaffolds with fluorinated motifs have shown enhanced binding affinities through hydrophobic interactions with transmembrane helices. Additionally, this compound could serve as a building block for emissive materials in organic light-emitting diodes (OLEDs), where strategic placement of electron-donating/withdrawing groups tunes photophysical properties like emission wavelength and quantum yield.

Ongoing investigations into its photochemical behavior reveal interesting energy transfer mechanisms when incorporated into supramolecular assemblies or polymer matrices. The bromine atom may participate in halogen bonding interactions under specific conditions, enabling self-sorting phenomena crucial for crystalline material design. Furthermore, computational studies employing density functional theory (DFT) have elucidated subtle conformational preferences arising from steric clashes between methyl and trifluoromethoxy substituents.

Safety assessments indicate that while this compound requires standard laboratory precautions due to its halogenated nature (e.g., proper fume hood usage during handling), it does not fall under restricted categories per current regulatory frameworks regarding hazardous substances or controlled chemicals. Its environmental persistence is being evaluated through aquatic toxicity tests following OECD guidelines to ensure responsible application development.

In conclusion, CAS No. 2901102-06-3 represents an important platform molecule bridging fundamental chemical research with practical applications across disciplines. Continued exploration of its synthetic utility combined with systematic evaluation of structure-property relationships will likely expand its role in addressing challenges related to sustainable chemistry and advanced material design.

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(CAS:2901102-06-3)
A1213434
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):211/391/1315
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